molecular formula C9H12N2O5 B13099196 (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine CAS No. 136982-90-6

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine

Cat. No.: B13099196
CAS No.: 136982-90-6
M. Wt: 228.20 g/mol
InChI Key: BCAWWPAPHSAUQZ-NKWVEPMBSA-N
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Description

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine typically involves the condensation of thymine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.

    Industry: The compound is used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.

    Zidovudine: A nucleoside analog used in the treatment of HIV.

    Lamivudine: A nucleoside analog used in the treatment of hepatitis B and HIV.

Uniqueness

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine is unique due to its specific stereochemistry and the presence of the dioxolane ring, which can confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine, also known as a derivative of thymine with a hydroxymethyl dioxolane moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H12_{12}N2_2O5_5
  • Molecular Weight : 212.20 g/mol
  • CAS Number : 454130

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The hydroxymethyl dioxolane structure may enhance its stability and bioavailability, allowing it to participate in various biochemical pathways.

Antiviral Activity

Research indicates that derivatives of thymine can exhibit antiviral properties by inhibiting viral replication. Specifically, compounds similar to this compound have been studied for their effects on viruses that rely on host nucleotide synthesis for replication.

Case Study: Hepatitis E Virus (HEV)

A study investigated the role of nucleotide synthesis inhibitors on HEV replication. It was found that targeting specific enzymes in the pyrimidine biosynthetic pathway led to significant antiviral activity against HEV. The mechanism involved the depletion of purine nucleotides necessary for viral replication, suggesting that similar compounds could be explored for therapeutic applications against viral infections .

Antitumor Activity

The compound's structural similarity to nucleosides suggests potential antitumor activity. In vitro studies have shown that certain thymine analogs can inhibit cell proliferation in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated novel pyrimidine derivatives for their cytotoxic effects on human cancer cells. One derivative significantly inhibited cell migration and invasion, suggesting that modifications to the thymine structure could enhance its anticancer properties .

Research Findings

Study FocusFindings
Antiviral ActivityInhibition of HEV replication through targeting nucleotide synthesis pathways .
Antitumor ActivitySignificant cytotoxic effects observed in human cancer cell lines with thymine analogs .
Mechanistic InsightsCompounds may act as nucleotide synthesis inhibitors, affecting viral and cancer cell metabolism .

Properties

CAS No.

136982-90-6

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1

InChI Key

BCAWWPAPHSAUQZ-NKWVEPMBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2COC(O2)CO

Origin of Product

United States

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